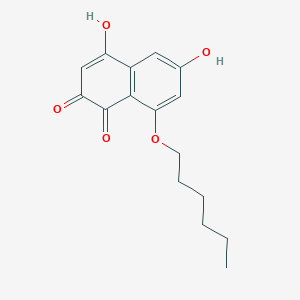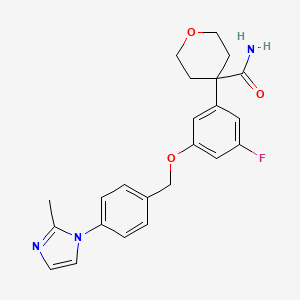
Pterogynidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pterogynidine is a natural product found in Pterogyne nitens with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Pterogynidine, a compound isolated from Pterogyne nitens, has been identified for its cytotoxic properties. Studies have demonstrated its potential in cancer research, particularly in combating human cancer cell lines. This compound exhibited cytotoxicity against HL-60 (human myeloblastic leukemia) and SF-245 (human glioblastoma) cells, highlighting its potential in oncological research (Regasini et al., 2009).
Antineoplastic Activity
Further research on this compound revealed its antineoplastic activity against human breast cancer cells. It induced apoptosis in a human infiltrating ductal carcinoma cell line, suggesting its effectiveness in breast cancer treatment (Duarte et al., 2010).
Antibacterial Activity
This compound has also shown promising results in the field of microbiology, particularly for its antibacterial activity. It demonstrated significant effectiveness against methicillin-resistant Staphylococcus aureus strains, suggesting its potential as a model for developing new antibacterial agents (Coqueiro et al., 2014).
Anti-angiogenic Effects
The compound has been studied for its anti-angiogenic effects, particularly in the context of tumor growth and metastasis. This compound isolated from Alchornea glandulosa exhibited significant inhibitory effects on angiogenesis-related processes, making it a candidate for anti-cancer therapies (Lopes et al., 2009).
Interaction with ABC Transporters
Research exploring the interaction of this compound with human ABC transporters has provided insights into its potential role in overcoming drug resistance in cancer therapies. It showed a notable influence on the ATPase activity of ABCB1, a protein associated with multi-drug resistance (Tajima et al., 2014).
Anti-Osteoclastic Effects
This compound also displayed anti-osteoclastic properties, suggesting its potential role in bone metabolism and treatment of bone-related diseases. It showed significant effects in reducing the number of osteoclasts, cells responsible for bone resorption (Tajima et al., 2015).
Eigenschaften
Molekularformel |
C11H21N3 |
|---|---|
Molekulargewicht |
195.3 g/mol |
IUPAC-Name |
1,2-bis(3-methylbut-2-enyl)guanidine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-7-13-11(12)14-8-6-10(3)4/h5-6H,7-8H2,1-4H3,(H3,12,13,14) |
InChI-Schlüssel |
PDIPOEDZYMYFGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCNC(=NCC=C(C)C)N)C |
Synonyme |
pterogynidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1243261.png)
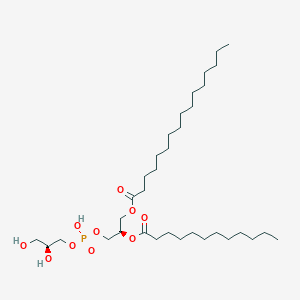


![3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B1243267.png)
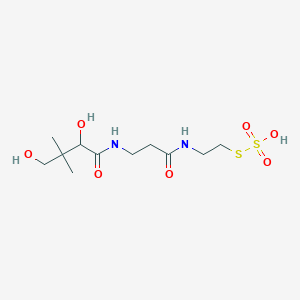
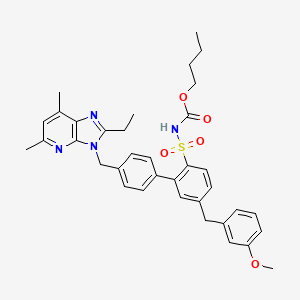
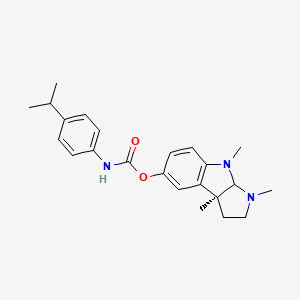
![(5R,6R)-3-tert-butyl-6-[(1R)-1-hydroxyethyl]-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243273.png)
![N-[3-benzyl-7-hydroxy-20-(hydroxymethyl)-4,6-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide](/img/structure/B1243275.png)

![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-3-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B1243281.png)
